3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide
Description
3-[(4-Chlorophenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide is a thiophene-2-carboxamide derivative characterized by:
- A thiophene core substituted at position 3 with a sulfamoyl group containing 4-chlorophenyl and methyl moieties.
- A carboxamide group at position 2 linked to a 4-methylcyclohexyl substituent.
Properties
IUPAC Name |
3-[(4-chlorophenyl)-methylsulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S2/c1-13-3-7-15(8-4-13)21-19(23)18-17(11-12-26-18)27(24,25)22(2)16-9-5-14(20)6-10-16/h5-6,9-13,15H,3-4,7-8H2,1-2H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQKUVGYOUHZEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring. The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
The next step involves the introduction of the sulfonamide group. This can be achieved by reacting the thiophene derivative with chlorosulfonic acid, followed by the addition of the appropriate amine to form the sulfonamide.
Finally, the carboxamide group is introduced through the reaction of the sulfonamide-thiophene derivative with an appropriate carboxylic acid derivative, such as an acid chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound has been investigated for its anti-inflammatory and antimicrobial properties. The sulfonamide group is particularly noted for its biological significance, as many sulfonamide derivatives are used as antibiotics. Research indicates that compounds with similar structures can inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway in bacterial metabolism.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of the Thiophene Ring : Utilizing starting materials that contain sulfur to create the five-membered ring structure.
- Introduction of Functional Groups : Employing methods such as nucleophilic substitution or acylation to introduce the sulfonamide and carboxamide groups.
- Purification Techniques : Techniques like recrystallization or chromatography are essential for isolating the desired product from by-products.
Advanced techniques such as high-throughput synthesis can enhance yield and purity, facilitating further research on this compound.
Potential Therapeutic Applications
Research indicates several promising therapeutic applications for this compound:
- Antimicrobial Agents : Due to its structural similarities to known antibiotics, it may serve as a lead compound for developing new antimicrobial drugs.
- Anti-inflammatory Drugs : Its ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases.
- Cancer Research : Some thiophene derivatives have shown anticancer properties; thus, this compound could be explored for similar effects.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or disrupt protein-protein interactions. The thiophene ring can also participate in π-π interactions, further enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Substituent Variations in the Thiophene Core
Key structural analogs differ in substituents on the sulfamoyl group and carboxamide side chain, influencing physicochemical and biological properties:
Notes:
- Cyclohexyl vs.
- Sulfamoyl vs. Sulfonyl/Sulfanyl : The sulfamoyl group (N-linked) in the target compound may offer hydrogen-bonding capabilities absent in sulfonyl () or sulfanyl () analogs, affecting target binding.
- Chlorophenyl Effects : The 4-chlorophenyl group is conserved in many analogs (e.g., ), suggesting its role in π-π stacking or hydrophobic interactions.
Physicochemical Properties
- Solubility : Polar substituents like methoxy () or ethoxy () groups improve aqueous solubility relative to the target compound’s cyclohexyl group.
Biological Activity
The compound 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide is a sulfonamide derivative that has garnered attention for its potential biological activities, including antibacterial, antiviral, and enzyme inhibitory properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be characterized by the following structural features:
- Sulfonamide moiety : Known for its antibacterial properties.
- Thiophene ring : Contributes to its pharmacological activity.
- Chlorophenyl and methyl groups : These substitutions may enhance lipophilicity and biological interaction.
Antibacterial Activity
Studies have shown that sulfonamide derivatives exhibit significant antibacterial effects. The compound was tested against various bacterial strains, including Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong activity.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
This antibacterial effect is attributed to the ability of the sulfonamide group to inhibit bacterial folic acid synthesis, which is crucial for bacterial growth.
Antiviral Activity
Research has indicated that similar compounds possess antiviral properties. For instance, derivatives containing the 4-chlorophenyl group have shown effectiveness against the tobacco mosaic virus (TMV). Compounds synthesized in related studies displayed inhibition rates close to commercial antiviral agents.
| Compound | Concentration (mg/mL) | Inhibition Rate (%) |
|---|---|---|
| 7a | 0.5 | 38.42 |
| 7b | 0.5 | 42.00 |
| Ningnanmycin | 0.5 | 54.51 |
This suggests that the target compound may also exhibit similar antiviral properties, warranting further investigation.
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease:
- Acetylcholinesterase Inhibition : Compounds with similar structures have demonstrated significant AChE inhibition, which is relevant for treating Alzheimer's disease.
- Urease Inhibition : The target compound showed promising results as a urease inhibitor, which is important in managing urinary tract infections and certain types of kidney stones.
Case Studies
- Docking Studies : Molecular docking studies have illustrated how the compound interacts with various amino acids in target enzymes, providing insights into its mechanism of action.
- Bovine Serum Albumin (BSA) Binding : Binding studies with BSA have shown that the compound has a high affinity for serum proteins, suggesting good bioavailability.
Q & A
Q. What are the established synthetic routes for synthesizing this compound, and what are the critical reaction conditions?
The synthesis typically involves multi-step organic reactions:
- Thiophene core formation : Cyclization of dicarbonyl compounds with elemental sulfur under controlled temperature (80–120°C) in polar aprotic solvents like DMF .
- Sulfamoyl group introduction : Reaction of the thiophene intermediate with 4-chlorophenyl methylsulfonamide using coupling agents (e.g., EDC/HOBt) in dichloromethane .
- Carboxamide coupling : N-(4-methylcyclohexyl)amine is coupled to the thiophene-2-carboxylic acid moiety via activation with thionyl chloride (SOCl₂) followed by nucleophilic acyl substitution . Key conditions include inert atmosphere (N₂/Ar), anhydrous solvents, and purification via column chromatography.
Q. How is the structural integrity and purity of the compound confirmed experimentally?
Analytical methods include:
- NMR spectroscopy : H and C NMR to verify substituent positions and stereochemistry (e.g., sulfamoyl group integration at δ 3.1–3.3 ppm for methyl groups) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur (CHNS) analysis to validate stoichiometry .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screening should focus on:
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi, referencing protocols for structurally related sulfonamides .
- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates, with IC₅₀ calculations .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293, HeLa) to assess selectivity .
Advanced Research Questions
Q. How can contradictory bioactivity data across assays be systematically resolved?
Strategies include:
- Orthogonal validation : Replicate results using alternative methods (e.g., isothermal titration calorimetry vs. fluorescence polarization for binding affinity) .
- Assay condition optimization : Adjust pH, ionic strength, or co-solvents (e.g., DMSO concentration ≤0.1% to avoid false positives) .
- Structure-activity relationship (SAR) studies : Synthesize analogs to isolate functional group contributions (e.g., replacing 4-methylcyclohexyl with other substituents) .
Q. What methodologies optimize reaction yields and scalability for industrial-grade synthesis?
Advanced approaches involve:
- Design of Experiments (DOE) : Screen variables (temperature, catalyst loading, solvent ratios) using fractional factorial designs .
- Flow chemistry : Continuous flow systems to enhance heat/mass transfer during exothermic steps (e.g., sulfamoylation) .
- Catalyst engineering : Immobilized palladium catalysts for Suzuki-Miyaura couplings to improve recyclability .
Q. How can computational tools predict biological targets and mechanistic pathways?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or bacterial dihydropteroate synthase .
- Molecular dynamics (MD) simulations : GROMACS or AMBER to assess binding stability over 100-ns trajectories .
- QSAR modeling : Build regression models using descriptors (e.g., logP, polar surface area) to predict antimicrobial potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
